An In-depth Technical Guide to Descyano Nirmatrelvir Acetamide: Synthesis, Properties, and Analytical Characterization
An In-depth Technical Guide to Descyano Nirmatrelvir Acetamide: Synthesis, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Descyano nirmatrelvir acetamide, a key synthetic intermediate in the manufacturing of the antiviral drug nirmatrelvir. As the immediate precursor to the active pharmaceutical ingredient (API), a thorough understanding of its chemical properties, synthesis, and analytical profile is critical for process optimization, impurity control, and regulatory compliance in the development of Paxlovid™. This document delves into the compound's structural and physicochemical characteristics, offers a detailed examination of its synthesis, and presents robust analytical methodologies for its characterization and quantification. Furthermore, it explores the compound's biological significance, or lack thereof, in the context of SARS-CoV-2 main protease (Mpro) inhibition and discusses toxicological considerations.
Introduction
Descyano nirmatrelvir acetamide, systematically named (1R,2S,5S)-N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide, is a pivotal molecule in the synthesis of nirmatrelvir, the active component of the COVID-19 oral antiviral treatment, Paxlovid™.[1] Its significance lies in its role as the direct precursor to nirmatrelvir, where the primary amide group is dehydrated to form the critical nitrile "warhead" responsible for the drug's mechanism of action.[2] The nitrile moiety of nirmatrelvir forms a reversible covalent bond with the catalytic cysteine (Cys145) of the SARS-CoV-2 main protease (Mpro), thereby inhibiting viral replication.[3][4] Consequently, the efficient and controlled conversion of Descyano nirmatrelvir acetamide to nirmatrelvir is a crucial final step in the manufacturing process.
This guide aims to provide a detailed technical resource for researchers and drug development professionals, consolidating available information on the chemical and physical properties, synthesis, and analysis of this important intermediate.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Descyano nirmatrelvir acetamide is essential for its handling, purification, and the design of the final dehydration step in nirmatrelvir synthesis.
Chemical Structure and Identifiers
-
IUPAC Name: (1R,2S,5S)-N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide[5]
-
CAS Number: 2755812-81-6[6]
-
Molecular Formula: C₂₃H₃₄F₃N₅O₅[5]
-
Molecular Weight: 517.54 g/mol [5]
Physicochemical Data
The experimental physicochemical data for Descyano nirmatrelvir acetamide is not extensively reported in the public domain. The following table summarizes the available computed data and provides a comparison with the known properties of nirmatrelvir. It is important to note that these are predicted values and should be confirmed experimentally.
| Property | Descyano nirmatrelvir acetamide (Computed) | Nirmatrelvir (Experimental/Computed) |
| Molecular Weight ( g/mol ) | 517.54 | 499.54[7] |
| XLogP3 | 1.3[5] | 1.5 - 2.0 |
| Hydrogen Bond Donors | 4[5] | 3[7] |
| Hydrogen Bond Acceptors | 6[5] | 6[7] |
| Topological Polar Surface Area (Ų) | 151[5] | 138 |
| Solubility | Not experimentally determined. Expected to have some solubility in polar organic solvents. | Practically insoluble in water. Soluble in methanol, acetonitrile, and dimethyl sulfoxide.[7] |
| pKa | Not experimentally determined. | ~9.2[8] |
Synthesis and Manufacturing
Descyano nirmatrelvir acetamide is the penultimate intermediate in the synthesis of nirmatrelvir. Its formation involves the coupling of two key fragments, followed by a final dehydration step to yield the active pharmaceutical ingredient.
Retrosynthetic Analysis
The synthesis of Descyano nirmatrelvir acetamide is best understood through a retrosynthetic approach, which highlights its position in the overall synthesis of nirmatrelvir.
Caption: Retrosynthesis of Nirmatrelvir.
Synthetic Protocol: Amide Coupling
The formation of Descyano nirmatrelvir acetamide is achieved through the amide coupling of a carboxylic acid fragment (the "western" half) and an amine fragment (the "eastern" half).
Workflow for Amide Coupling:
Caption: General workflow for the synthesis of Descyano nirmatrelvir acetamide.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: The carboxylic acid fragment is activated using a suitable coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in an appropriate solvent like dimethylformamide (DMF) or methyl ethyl ketone (MEK).[9] The use of an additive like 2-hydroxypyridine-N-oxide (HOPO) can suppress racemization.[9]
-
Amine Addition: The amine fragment is then added to the activated carboxylic acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the coupling reaction.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until completion.
-
Workup and Isolation: Upon completion, the reaction is quenched with an aqueous solution, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude Descyano nirmatrelvir acetamide.
-
Purification: The crude product is purified by column chromatography on silica gel or by crystallization to obtain the final product with high purity.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of Descyano nirmatrelvir acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Amide Protons: Multiple signals in the downfield region (typically δ 6.0-8.5 ppm) corresponding to the various amide N-H protons.
-
Aliphatic Protons: A complex series of signals in the upfield region (δ 0.8-4.5 ppm) arising from the numerous chiral centers and diastereotopic protons in the bicyclo[3.1.0]hexane, pyrrolidinone, and tert-leucine moieties.
-
tert-Butyl Group: A characteristic singlet at approximately δ 1.0 ppm integrating to 9 protons.
-
Gem-dimethyl Group: Two distinct singlets for the diastereotopic methyl groups on the cyclopropane ring.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Several signals in the downfield region (δ 170-180 ppm) corresponding to the amide and lactam carbonyl carbons.
-
Trifluoroacetyl Group: A quartet for the carbonyl carbon due to coupling with the three fluorine atoms.
-
Aliphatic Carbons: A multitude of signals in the upfield region (δ 10-70 ppm).
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing information about the fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion: The protonated molecule [M+H]⁺ would be expected at m/z 518.26.
-
Fragmentation Pattern: The fragmentation is likely to occur at the amide bonds, leading to characteristic fragment ions. The loss of the trifluoroacetyl group and cleavages within the peptide-like backbone would be anticipated. A proposed fragmentation pattern would involve initial cleavages at the most labile amide bonds.[11][12]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in Descyano nirmatrelvir acetamide.
Expected IR Absorption Bands:
-
N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H groups.
-
C=O Stretching: Multiple strong absorption bands between 1630-1750 cm⁻¹ due to the various amide and lactam carbonyl groups.
-
C-F Stretching: Strong absorptions in the region of 1100-1300 cm⁻¹ characteristic of the trifluoromethyl group.
Analytical Methodologies
Robust analytical methods are required for monitoring the synthesis, assessing the purity, and quantifying Descyano nirmatrelvir acetamide as a process-related impurity in the final nirmatrelvir drug substance.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of nirmatrelvir and its related compounds.
Proposed HPLC Method:
-
Column: A C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm) is suitable for retaining the relatively nonpolar molecule.[13][14][15]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[11][13]
-
Detection: UV detection at a low wavelength, such as 210-220 nm, is appropriate due to the presence of amide chromophores.[11]
-
Flow Rate: A flow rate of 1.0-1.2 mL/min is common.[13]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-50 °C) ensures reproducible retention times.[13]
Workflow for HPLC Method Development:
Caption: Workflow for HPLC method development and validation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity for the quantification of Descyano nirmatrelvir acetamide, particularly at low levels in complex matrices. A multiple reaction monitoring (MRM) method can be developed by selecting a specific precursor ion (e.g., [M+H]⁺) and one or more product ions.
Biological Activity and Significance
The biological activity of Descyano nirmatrelvir acetamide is expected to be significantly lower than that of nirmatrelvir. The nitrile group of nirmatrelvir is the key "warhead" that forms a covalent adduct with the catalytic cysteine residue of the SARS-CoV-2 main protease.[3] The primary amide in Descyano nirmatrelvir acetamide is not electrophilic and is therefore not expected to engage in this covalent interaction.
While direct experimental data on the Mpro inhibitory activity of Descyano nirmatrelvir acetamide is not available, studies on other nirmatrelvir analogues with modifications at the P1' position have consistently shown that the nitrile group is crucial for potent antiviral activity.[16] Therefore, Descyano nirmatrelvir acetamide is primarily considered a synthetic precursor and a process-related impurity with negligible therapeutic effect.
Toxicological Profile
Specific toxicological studies on Descyano nirmatrelvir acetamide have not been reported in the public literature. As a process-related impurity in the final drug substance, its levels are strictly controlled according to regulatory guidelines (e.g., ICH Q3A). The nonclinical safety assessment of nirmatrelvir has been extensive, and it is reasonable to assume that the toxicological profile of the final drug product, which may contain trace amounts of this intermediate, has been thoroughly evaluated.[17][18] In silico toxicity predictions can be performed to estimate potential hazards, but these would require experimental verification.[2]
Conclusion
Descyano nirmatrelvir acetamide is a critical intermediate in the synthesis of the antiviral drug nirmatrelvir. This technical guide has consolidated the available information on its chemical and physical properties, synthetic routes, and analytical characterization methods. While there are gaps in the publicly available experimental data, this document provides a solid foundation for researchers and drug development professionals working with this compound. A thorough understanding of Descyano nirmatrelvir acetamide is paramount for ensuring the quality, safety, and efficacy of the final nirmatrelvir drug substance. Further research to generate comprehensive experimental data for this important intermediate is highly encouraged.
References
-
Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Development of a novel quality by design-enabled stability-indicating HPLC method and its validation for the quantification of nirmatrelvir in bulk and pharmaceutical dosage forms - PubMed. (2024, March 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Targeted protein degraders of SARS-CoV-2 Mpro are more active than enzymatic inhibition alone with activity against nirmatrelvir. (n.d.). bioRxiv. Retrieved March 7, 2026, from [Link]
-
The Remarkable Selectivity of Nirmatrelvir - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
-
NA (1R,2S,5S)-N-((2S)-1-Amino-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethy - SynThink. (n.d.). SynThink. Retrieved March 7, 2026, from [Link]
-
Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease | Journal of Medicinal Chemistry - ACS Publications. (2025, February 28). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PubMed. (2022, May 21). PubMed. Retrieved March 7, 2026, from [Link]
-
Synthesis of Optically Active SARS-CoV-2 MPro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]
-
Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives. (2023, August 2). MDPI. Retrieved March 7, 2026, from [Link]
-
Australian public assessment report for nirmatrelvir/ritonavir. (2022, January 24). Therapeutic Goods Administration (TGA). Retrieved March 7, 2026, from [Link]
-
(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl) - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]
-
An Overview On Nirmatrelvir Drug Formulation By RP-HPLC - iajps. (n.d.). Retrieved March 7, 2026, from [Link]
-
Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Development and Validation of a New RP-HPLC Method for Nirmatrelvir in Tablet Formulations and Bulk Pharmaceutical Applications. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
-
(1R,2S,5S)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
An Overview On Nirmatrelvir Drug Formulation By RP-HPLC. (n.d.). Indo American Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
- 2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-N-[(2S)-1-hydroxy-3-[(3S) - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/163467029
-
Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. (n.d.). Preprints.org. Retrieved March 7, 2026, from [Link]
-
A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]
-
Descyano nirmatrelvir acetamide | C23H34F3N5O5 | CID 163421961 - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Green adherent degradation kinetics study of Nirmatrelvir, an oral anti-COVID-19 - PMC. (2023, March 17). Retrieved March 7, 2026, from [Link]
-
Analytical Method Development and Validation For Rp-HPLC Based Nirmatrelvir Estimation in Bulk and Dosage Form | Atlantis Press. (2025, August 13). Atlantis Press. Retrieved March 7, 2026, from [Link]
-
Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Development and Validation of a New RP-HPLC Method for the Simultaneous Estimation of Nirmatrelvir, Ritonavir and Molnupiravir i. (2024, July 31). International Journal of Pharmaceutical Education and Research. Retrieved March 7, 2026, from [Link]
-
Cytotoxicity (CC) and antiviral (IC) values of nirmatrelvir and PPMO against six strains of SARS-CoV-2 in HeLa-ACE2 cell culture assays - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Proposed fragmentation pattern of protonated nirmatrelvir. The structure of the base peak-ion is circled in green. - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Acta Scientific Pharmaceutical Sciences (ASPS)(ISSN: 2581-5423). (2024, May 31). Retrieved March 7, 2026, from [Link]
-
Fragmentation Patterns in Mass Spectroscopy.pptx. (n.d.). Retrieved March 7, 2026, from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved March 7, 2026, from [Link]
-
Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches - MDPI. (2024, June 17). MDPI. Retrieved March 7, 2026, from [Link]
-
NIRMATRELVIR Draft proposal for inclusion in The International Pharmacopoeia (June 2023) DRAFT FOR COMMENTS - World Health Organization (WHO). (2023, June 23). World Health Organization. Retrieved March 7, 2026, from [Link]
-
(PDF) A 1-pot synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the key ingredient in Paxlovid - ResearchGate. (2022, September 12). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Comparison between experimental infrared spectrum of acetamide and... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Green adherent degradation kinetics study of Nirmatrelvir, an oral anti-COVID-19: characterization of degradation products using LC–MS with insilico toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Descyano nirmatrelvir acetamide | C23H34F3N5O5 | CID 163421961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R,2S,5S)-N-((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | 2755812-81-6 [chemicalbook.com]
- 7. cdn.who.int [cdn.who.int]
- 8. researchgate.net [researchgate.net]
- 9. jsr.org [jsr.org]
- 10. osti.gov [osti.gov]
- 11. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation Patterns in Mass Spectroscopy.pptx [slideshare.net]
- 13. Development of a novel quality by design-enabled stability-indicating HPLC method and its validation for the quantification of nirmatrelvir in bulk and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Method Development and Validation For Rp-HPLC Based Nirmatrelvir Estimation in Bulk and Dosage Form | Atlantis Press [atlantis-press.com]
- 15. actascientific.com [actascientific.com]
- 16. d-nb.info [d-nb.info]
- 17. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PubMed [pubmed.ncbi.nlm.nih.gov]
